BenchChemオンラインストアへようこそ!

2-(Difluoromethoxy)naphthalene-4-acetic acid

Lipophilicity logP Positional isomer differentiation

2-(Difluoromethoxy)naphthalene-4-acetic acid (CAS 1261488-15-6) is a fluorinated naphthalene monocarboxylic acid derivative with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol. It belongs to the class of naphthylacetic acids, which are recognized in the patent and medicinal chemistry literature as a privileged scaffold for anti-inflammatory, analgesic, and CRTH2 receptor-modulating activities.

Molecular Formula C13H10F2O3
Molecular Weight 252.21 g/mol
Cat. No. B11861012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)naphthalene-4-acetic acid
Molecular FormulaC13H10F2O3
Molecular Weight252.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2CC(=O)O)OC(F)F
InChIInChI=1S/C13H10F2O3/c14-13(15)18-10-5-8-3-1-2-4-11(8)9(6-10)7-12(16)17/h1-6,13H,7H2,(H,16,17)
InChIKeyQDSSBIXJKVGITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)naphthalene-4-acetic acid: Structural Identity and Procurement-Relevant Class Profile


2-(Difluoromethoxy)naphthalene-4-acetic acid (CAS 1261488-15-6) is a fluorinated naphthalene monocarboxylic acid derivative with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol . It belongs to the class of naphthylacetic acids, which are recognized in the patent and medicinal chemistry literature as a privileged scaffold for anti-inflammatory, analgesic, and CRTH2 receptor-modulating activities [1]. The compound is typically supplied at purities of 95–98% for pharmaceutical research and quality control applications .

Why 2-(Difluoromethoxy)naphthalene-4-acetic acid Cannot Be Replaced by Common Naphthylacetic Acid Analogs


Generic substitution among difluoromethoxy naphthalene acetic acid isomers is scientifically unsound due to the pronounced impact of substituent position on both physicochemical properties and biological target engagement. The patent literature explicitly differentiates substitution at the 4-, 6-, 7-, and 8-positions as yielding distinct pharmacological profiles, with position-specific claims for anti-inflammatory activity [1]. The difluoromethoxy group itself confers enhanced metabolic stability and modulated lipophilicity compared to the more common methoxy or unsubstituted analogs, meaning that even a positional isomer swap can alter pharmacokinetic behavior and target selectivity [2]. The quantitative evidence below substantiates why compound identity must be verified at the structural level before procurement or screening.

Quantitative Differentiation Evidence: 2-(Difluoromethoxy)naphthalene-4-acetic acid vs. Closest Analogs


Positional Isomerism Drives Divergent Lipophilicity: OCF2H at Position 4 vs. Position 6

The 4-position substitution pattern (IUPAC: 3-difluoromethoxy on the naphthalen-1-ylacetic acid scaffold) generates a unique electronic environment relative to the 6-position isomer. Computational logP predictions for structurally related difluoromethoxy naphthalenes indicate that the OCF2H group contributes a logP increase of approximately 0.6–1.0 units compared to an OCH3 group [1]. While direct experimental logP values for the target compound are not publicly available, the 6-difluoromethoxy analog (CAS 1261787-79-4) and the target compound are constitutional isomers with identical molecular formulas (C13H10F2O3, MW 252.21) but distinct connectivity, and the literature consistently demonstrates that such positional isomerism alters logP, solubility, and protein binding [2].

Lipophilicity logP Positional isomer differentiation Drug design

Metabolic Stability Advantage: Difluoromethoxy Isostere Replaces Methoxy in Drug Leads

The OCF2H group is a well-documented metabolically stable bioisostere for OCH3, with multiple medicinal chemistry programs demonstrating that replacing methoxy with difluoromethoxy reduces CYP450-mediated O-demethylation [1]. In a direct head-to-head example from the PDE4D inhibitor series, replacement of 3-methoxy with 3-difluoromethoxy maintained PDE4D3 inhibitory activity while improving pharmacokinetic properties . This class-level advantage is directly relevant to the target compound vs. 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of nabumetone, where the methoxy group is a known metabolic soft spot. No experimental metabolic stability data specific to 2-(difluoromethoxy)naphthalene-4-acetic acid were identified in the public domain.

Metabolic stability OCF2H isostere CYP450 resistance Medicinal chemistry

Patent-Defined Pharmacological Scope: Position-Specific Claims for Anti-Inflammatory Activity

US Patent 3,978,116 (Fried & Harrison, Syntex) explicitly claims naphthylacetic acid derivatives where the difluoromethoxy substituent may occupy positions 4, 6, 7, or 8 of the naphthalene ring, with these compounds defined as anti-inflammatory, analgesic, anti-pyretic, and anti-pruritic agents [1]. The patent specifically claims compositions containing 2-(6'-substituted-2'-naphthyl)acetic acid derivatives where difluoromethoxy is among the preferred 6'-substituents [2]. The target compound's 4-position OCF2H substitution places it within the claimed genus, but no quantitative in vivo anti-inflammatory data for this specific positional isomer were found in the patent examples.

Anti-inflammatory Patent composition of matter Naphthylacetic acid COX inhibition

Structural Uniqueness for Chemical Probe Design: Orthogonal Reactivity of the 4-Position Acetic Acid Moiety

The compound's IUPAC designation as 2-[3-(difluoromethoxy)naphthalen-1-yl]acetic acid reveals a distinctive connectivity: the acetic acid is attached at naphthalene position 1, with OCF2H at position 3 . In the common naming convention, this corresponds to 2-(difluoromethoxy)naphthalene-4-acetic acid. This arrangement creates a unique spatial relationship between the carboxylic acid handle and the difluoromethoxy group. In contrast, the 6-position isomer (CAS 1261787-79-4) places the acetic acid at position 2 of the naphthalene ring and OCF2H at position 6, resulting in a different vector for the carboxylic acid for amide coupling or esterification . This geometric difference is critical for fragment-based drug design and structure-activity relationship (SAR) exploration where the exit vector of the carboxylic acid determines target complementarity.

Chemical probe Building block Structure-activity relationship Derivatization

Optimal Research and Procurement Application Scenarios for 2-(Difluoromethoxy)naphthalene-4-acetic acid


SAR Exploration of Naphthalene Acetic Acid Derivatives at Non-Canonical Substitution Positions

The 4-position OCF2H isomer enables SAR campaigns to probe the steric and electronic tolerance of biological targets (e.g., CRTH2, COX enzymes, or kinase targets) for substituents at positions other than the well-explored 6-position. The patent literature explicitly covers but does not exhaustively exemplify the 4-position, making this compound valuable for generating novel composition-of-matter intellectual property [1].

Metabolic Stability Head-to-Head Comparison vs. Methoxy Congeners

Researchers can use this compound in matched-pair microsomal or hepatocyte stability assays against 6-methoxy-2-naphthylacetic acid (6-MNA) to quantify the metabolic advantage conferred by the OCF2H isostere in the naphthalene acetic acid scaffold. The class-level literature predicts a 2- to 10-fold reduction in intrinsic clearance for OCF2H vs. OCH3 [2], but direct experimental confirmation in this specific chemotype is needed.

Chemical Probe Synthesis via Carboxylic Acid Derivatization

The free carboxylic acid provides a synthetic handle for amide coupling, esterification, or reduction to the alcohol. The unique spatial orientation of the acid relative to the OCF2H group (IUPAC: C1-acetic acid, C3-OCF2H) makes this compound a distinct building block for fragment-based or DNA-encoded library synthesis, accessing chemical space orthogonal to the 6-position isomer.

PK/PD Model Compound for Fluorinated Naphthylacetic Acids

As a representative of the difluoromethoxy naphthalene acetic acid class claimed in Syntex patents for anti-inflammatory therapy [1], this compound can serve as a reference standard for analytical method development (LC-MS/MS) and as a tool compound to establish baseline PK parameters for this substitution pattern, against which more elaborated clinical candidates can be benchmarked.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethoxy)naphthalene-4-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.